1,2-Ethanedithiol-d4

Description

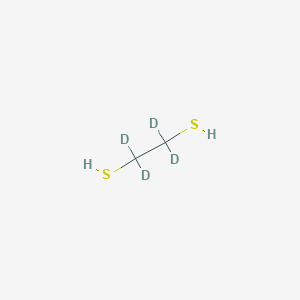

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPLPIFKRHAAC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,2-Ethanedithiol-d4: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol-d4 (CAS No. 100189-81-9), also known as ethylene (B1197577) dithioglycol-d4, is the deuterium-labeled form of 1,2-Ethanedithiol.[1] It is a valuable organosulfur compound utilized primarily in research and development. The substitution of four hydrogen atoms with deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer for metabolic studies.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug candidates, a principle of growing interest in drug development.[2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated analogue, with the primary difference being its increased molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₂H₂D₄S₂ | [2][3] |

| Molecular Weight | 98.22 g/mol | [2][3] |

| Exact Mass | 98.016197 Da | [2] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 144.3 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 44.4 ± 0.0 °C | [2] |

| Refractive Index | 1.517 | [2] |

| Vapour Pressure | 6.5 ± 0.3 mmHg at 25°C | [2] |

| Purity | ≥ 99 atom % D | [4] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for the deuterated compound are not widely published, the expected characteristics can be inferred from its structure and data available for the non-deuterated form.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to be simplified compared to the non-deuterated analog. The characteristic signal for the methylene (B1212753) protons will be absent due to deuterium substitution. A triplet corresponding to the thiol protons (-SH) would be expected, though its position can be variable and it may exchange with D₂O. |

| ²H (Deuterium) NMR | A signal corresponding to the deuterium atoms on the carbon backbone would be observed, confirming isotopic labeling. |

| ¹³C NMR | The carbon spectrum would show a signal for the deuterated methylene carbons (-CD₂-). The signal may appear as a multiplet due to C-D coupling. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). The S-H stretching band, typically weak, is expected around 2550 cm⁻¹. |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 98. Key fragmentation patterns would be similar to the non-deuterated compound but shifted by the mass of the deuterium atoms.[5][6] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound mirrors that of its non-deuterated counterpart, 1,2-Ethanedithiol.

-

Acidity : Like other alkyl thiols, it is a weak acid and can be deprotonated with a base.[7]

-

Thioacetal Formation : It readily reacts with aldehydes and ketones to form stable 1,3-dithiolanes. This reaction is a cornerstone of its use as a protecting group in organic synthesis.[7][8] The dithiolane can be subsequently removed under reducing conditions.

-

Ligand for Metal Ions : As a 1,2-dithiol, it serves as an excellent bidentate ligand, forming stable complexes with various metal ions.[8][9]

-

Oxidation : Oxidation of 1,2-Ethanedithiol can lead to the formation of cyclic disulfides and other oligomeric species.[7]

Experimental Protocols

Synthesis of this compound via Thiourea (B124793)

This protocol is adapted from a standard laboratory preparation of 1,2-Ethanedithiol, using a deuterated starting material.[10][11][12]

Materials:

-

1,2-dibromoethane-d4 (B144223) (precursor)[2]

-

Thiourea

-

Sulfuric acid solution (e.g., 40%)

-

Ether

-

Calcium chloride (for drying)

-

Nitrogen gas supply

Procedure:

-

Adduct Formation: In a round-bottomed flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol and bring the mixture to reflux. Add 1,2-dibromoethane-d4 to the solution and continue refluxing for approximately 2-3 hours.

-

Hydrolysis: Cool the reaction mixture. Equip the flask for distillation and add a solution of sulfuric acid dropwise under a nitrogen atmosphere. The heat of neutralization will initiate the distillation of the product.

-

Steam Distillation: Once neutralization is complete, introduce steam to co-distill the remaining this compound. Collect the distillate, which will contain the product and water.

-

Extraction and Purification: Separate the oily product layer from the aqueous layer in the distillate. Extract the aqueous layer with ether to recover any dissolved product. Combine the ether extracts with the initial oil layer and dry the mixture over anhydrous calcium chloride.

-

Final Distillation: Remove the ether by evaporation. Purify the crude product by fractional distillation under reduced pressure in a nitrogen atmosphere to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Use as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of its non-deuterated analog.

Materials:

-

Analyte sample containing 1,2-Ethanedithiol

-

This compound standard solution of known concentration

-

Appropriate solvent (e.g., dichloromethane, hexane)

-

GC-MS system

Procedure:

-

Calibration Curve Preparation: Prepare a series of calibration standards by adding a constant, known amount of the this compound internal standard solution to varying, known concentrations of the non-deuterated 1,2-Ethanedithiol analyte.

-

Sample Preparation: To a known volume or weight of the unknown sample, add the same constant, known amount of the this compound internal standard solution as used in the calibration standards.

-

GC-MS Analysis: Inject the prepared calibration standards and the sample into the GC-MS. The gas chromatography column will separate the analyte and the internal standard. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte (e.g., m/z 94) and the internal standard (e.g., m/z 98).

-

Quantification: For each chromatogram, determine the peak area for both the analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Use the peak area ratio from the unknown sample to determine its concentration from the calibration curve.

Caption: General workflow for quantitative analysis using an internal standard.

Applications in Drug Development and Research

The primary application of this compound is as an internal standard for precise quantification of its non-deuterated form in various matrices, such as biological fluids or environmental samples.[1] Its use is critical in pharmacokinetic studies, metabolic profiling, and bioanalytical method development where accuracy and reproducibility are paramount.

Additionally, its reactivity as a dithiol makes its non-deuterated analog a useful building block in organic synthesis.[8] For example, it is used to protect carbonyl groups or to synthesize complex heterocyclic molecules that may have biological activity.[7][8]

Caption: Application and characteristic reaction of this compound.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog, which is a flammable and toxic substance.[13][14]

-

Hazards : Flammable liquid and vapor. Toxic if swallowed and fatal if it comes into contact with skin or is inhaled.[13][14] It has a strong, unpleasant stench.

-

Handling : Work in a well-ventilated area, preferably under a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

-

Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] Keep the container tightly closed. It is also noted to be air-sensitive, so storage under an inert atmosphere is recommended.[15][16]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[13][14][15][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,2-(2H4)Ethanedithiol | CAS#:100189-81-9 | Chemsrc [chemsrc.com]

- 3. Cas 100189-81-9,1,2-ETHANE-D4-DITHIOL | lookchem [lookchem.com]

- 4. 1,2-Ethane-d4-dithiol | CymitQuimica [cymitquimica.com]

- 5. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Ethanedithiol [webbook.nist.gov]

- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 8. innospk.com [innospk.com]

- 9. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. guidechem.com [guidechem.com]

- 12. CN1896053A - Improved production of 1, 2-ethanedithiol - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. Cas 540-63-6,1,2-Ethanedithiol | lookchem [lookchem.com]

- 17. airgas.com [airgas.com]

Technical Guide: Physical Properties and Applications of 1,2-Ethanedithiol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol-d4 is the deuterated form of 1,2-Ethanedithiol, a versatile organosulfur compound. In this deuterated analog, the four hydrogen atoms on the ethane (B1197151) backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its application, and visualizations to illustrate its use in analytical workflows.

Core Physical and Chemical Properties

The physical properties of this compound are not extensively documented through experimental determination. However, they are generally considered to be very similar to those of its non-deuterated counterpart, 1,2-Ethanedithiol. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

Data Presentation: Quantitative Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₂H₂D₄S₂ | |

| Molecular Weight | 98.22 g/mol | |

| Exact Mass | 98.016197 Da | |

| Boiling Point | ~144-146 °C (at 760 mmHg) | Estimated from 1,2-Ethanedithiol[1] |

| Melting Point | ~ -41 °C | Estimated from 1,2-Ethanedithiol[1] |

| Density | ~1.123 g/mL (at 25 °C) | Estimated from 1,2-Ethanedithiol[1] |

| Refractive Index | ~1.558 (at 20 °C) | Estimated from 1,2-Ethanedithiol |

| Flash Point | ~44 °C | Estimated from 1,2-Ethanedithiol |

| Purity (Isotopic) | ≥98 atom % D |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the ethanediyl protons due to deuteration. Any residual proton signals in this region would indicate incomplete deuteration. The thiol protons (-SH) would still be present.

-

¹³C NMR: The carbon spectrum would show a singlet for the two equivalent carbon atoms, likely with coupling to deuterium.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the deuterated molecular weight (approximately 98.22 m/z). The fragmentation pattern is expected to be similar to 1,2-Ethanedithiol but with mass shifts corresponding to the deuterated fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated compound. The S-H stretching vibration would still be present in the typical region (around 2550 cm⁻¹).

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for the determination of the non-deuterated analog or structurally related thiols.[2][3][4]

Protocol: Use of this compound as an Internal Standard in LC-MS Quantification

This protocol outlines a general procedure for the quantification of an analyte (e.g., a thiol-containing drug candidate) in a biological matrix using this compound as an internal standard.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

- Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

- Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.

- To each calibration standard and QC sample, add a fixed concentration of the this compound internal standard solution. The concentration of the IS should be consistent across all samples and provide a stable and reproducible signal.

3. Sample Preparation (Protein Precipitation Example):

- To 100 µL of each calibration standard, QC sample, and unknown sample, add 300 µL of the internal standard spiking solution in acetonitrile.

- Vortex the samples for 1 minute to precipitate proteins.

- Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

- Transfer the supernatant to a clean vial for LC-MS analysis.

4. LC-MS Analysis:

- Liquid Chromatography (LC): Use a suitable LC column (e.g., C18) and mobile phase to achieve chromatographic separation of the analyte and internal standard from matrix components. The deuterated internal standard is expected to co-elute with the non-deuterated analyte.

- Mass Spectrometry (MS): Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for detection.

- Monitor a specific precursor-to-product ion transition for the analyte.

- Monitor the corresponding mass-shifted precursor-to-product ion transition for the this compound internal standard.

5. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for each sample.

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of this compound (Adapted from a general method for 1,2-Ethanedithiol)

This procedure is an adaptation of a known synthesis for 1,2-Ethanedithiol and should be performed by trained chemists in a well-ventilated fume hood due to the malodorous nature of thiols.[5][6]

Starting Material: 1,2-Dibromoethane-d4 (B144223)

Reaction:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (B124793) in ethanol.

-

Add 1,2-dibromoethane-d4 to the solution and reflux the mixture. This will form the S,S'-ethylene-d4-diisothiouronium dibromide salt.

-

After cooling, the salt can be isolated by filtration.

-

The isolated salt is then hydrolyzed by refluxing with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide solution.

-

After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid).

-

The this compound product is then isolated by steam distillation or solvent extraction.

-

The crude product is purified by fractional distillation under reduced pressure.

Note: The use of deuterated 1,2-dibromoethane (B42909) is essential for the synthesis of this compound.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows related to this compound.

Caption: Workflow for using this compound as an internal standard.

Caption: Logic for using a deuterated internal standard in quantitative analysis.

References

Technical Guide to the Isotopic Purity of 1,2-Ethanedithiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 1,2-Ethanedithiol-d4 (CAS No. 100189-81-9), a deuterated analog of 1,2-Ethanedithiol. This document outlines the common synthetic routes, detailed experimental protocols for determining isotopic enrichment, and presents quantitative data in a structured format. The information herein is intended to assist researchers in the accurate application and quality assessment of this important chemical intermediate.

Introduction

This compound, also known as deuterated ethylene (B1197577) dithiol, is a stable isotope-labeled compound where the four hydrogen atoms on the ethane (B1197151) backbone are replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific applications, including as an internal standard for mass spectrometry-based quantitative analyses, a tracer in metabolic studies, and in mechanistic studies of chemical reactions.[1] The utility of this compound is fundamentally dependent on its isotopic purity, which dictates the accuracy and reliability of experimental results.

Synthesis and Isotopic Labeling

The synthesis of this compound typically mirrors the established methods for its unlabeled counterpart, with the crucial difference being the use of a deuterated starting material. The most common and commercially viable laboratory-scale synthesis involves the reaction of a deuterated ethylene halide with a sulfur nucleophile.

A widely adopted method is the reaction of 1,2-dibromoethane-d4 (B144223) with thiourea, followed by hydrolysis of the resulting isothiuronium (B1672626) salt.[2][3] An alternative approach involves the reaction of a deuterated 1,2-dihaloethane with sodium hydrosulfide.[4]

The primary precursor for the synthesis of this compound is 1,2-dibromoethane-d4, which is commercially available with high isotopic enrichment, typically 99 atom % D.[5][6] The isotopic purity of the final product is directly influenced by the isotopic enrichment of this starting material.

Logical Synthesis Pathway:

Isotopic Purity Data

The isotopic purity of commercially available this compound is typically high, with manufacturers often quoting a minimum of 98 atom % D. This indicates that at least 98% of the labeled positions are occupied by deuterium atoms. The isotopic distribution of the compound will consist primarily of the d4 species, with minor contributions from d3, d2, d1, and d0 isotopologues.

Table 1: Typical Isotopic Purity of Commercial this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥ 98 atom % D | [7][8] |

| Chemical Purity | ≥ 98% (GC) | [5] |

Table 2: Theoretical Isotopologue Distribution for 99% Isotopic Enrichment

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d4 | 4 | 96.06 |

| d3 | 3 | 3.88 |

| d2 | 2 | 0.06 |

| d1 | 1 | <0.01 |

| d0 | 0 | <0.01 |

Note: This is a theoretical distribution calculated based on a binomial expansion assuming an isotopic enrichment of 99.5% at each of the four positions. Actual distributions may vary slightly.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is crucial for its application. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[9][10][11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.[9][10] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound.

Experimental Workflow for Isotopic Purity by GC-MS:

Detailed GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A standard non-polar capillary column (e.g., DB-5ms) is often suitable.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 94-100).

-

-

Data Analysis:

-

Identify the chromatographic peak for 1,2-Ethanedithiol.

-

Extract the mass spectrum for this peak.

-

Determine the ion counts for the molecular ions of the d4, d3, d2, d1, and d0 species.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Sum of ion counts of deuterated species) / (Total ion counts of all isotopic species) ] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly a combination of ¹H and ²H NMR, provides a robust method for determining isotopic abundance.[10][11] ¹H NMR can be used to quantify the amount of residual protons, while ²H NMR directly observes the deuterium nuclei.

Experimental Workflow for Isotopic Purity by NMR:

Detailed Quantitative NMR Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (with a known concentration and a signal that does not overlap with the analyte) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., chloroform-d).

-

Instrumentation: A high-field NMR spectrometer is recommended for better signal separation and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all protons.

-

Integrate the signal(s) corresponding to the residual protons in this compound and the signal of the internal standard.

-

-

²H NMR Acquisition:

-

Acquire a quantitative ²H NMR spectrum.

-

Integrate the signal corresponding to the deuterium atoms in this compound.

-

-

Data Analysis:

-

From the ¹H NMR spectrum, calculate the amount of non-deuterated and partially deuterated species relative to the internal standard.

-

From the ²H NMR spectrum, determine the amount of deuterated species.

-

Combine the results from both spectra to calculate the overall isotopic enrichment. A novel method combining ¹H and ²H NMR has been shown to be more accurate than classical ¹H NMR or MS methods for determining the isotopic abundance of deuterated reagents.[10]

-

Conclusion

The isotopic purity of this compound is a critical parameter for its successful application in research and development. This guide has outlined the common synthetic approaches and provided detailed, actionable protocols for the determination of isotopic purity using both mass spectrometry and NMR spectroscopy. By employing these methodologies, researchers can confidently assess the quality of their deuterated reagents, ensuring the integrity and accuracy of their experimental outcomes. For critical applications, it is always recommended to verify the isotopic purity of each batch of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Report: Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. US3043880A - Process for preparing 1, 2-ethanedithiol - Google Patents [patents.google.com]

- 5. 1,2-Dibromoethane-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-195-25 [isotope.com]

- 6. 1,2-ジブロモエタン-d4 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,2-Ethanedithiol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-Ethanedithiol-d4 (HSCD₂CD₂SH), a deuterated analog of 1,2-Ethanedithiol. The isotopic labeling of this compound makes it a valuable tool in various research applications, including as an internal standard for mass spectrometry-based analyses and in mechanistic studies of chemical reactions. The synthesis is approached by first preparing a deuterated precursor, 1,2-dibromoethane-d4 (B144223), followed by its conversion to the target dithiol.

Synthesis of the Deuterated Precursor: 1,2-Dibromoethane-d4

The primary route to this compound involves the use of a deuterated starting material, 1,2-dibromoethane-d4. A reliable method for the preparation of this precursor is the reaction of acetylene-d2 (B86588) with deuterium (B1214612) bromide.

Experimental Protocol: Synthesis of 1,2-Dibromoethane-d4

This procedure is adapted from the work of Leitch and Morse, who described the synthesis of various deuterated organic compounds.

Materials:

-

Acetylene-d2 (C₂D₂)

-

Deuterium bromide (DBr)

-

Reaction vessel (e.g., a sealed glass tube or a pressure-rated flask)

-

Purification setup (distillation apparatus)

Procedure:

-

Acetylene-d2 is generated by the reaction of calcium carbide (CaC₂) with heavy water (D₂O).

-

Deuterium bromide is prepared by the reaction of deuterium oxide (D₂O) with phosphorus tribromide (PBr₃).

-

Equimolar amounts of acetylene-d2 and deuterium bromide are introduced into a reaction vessel. The reaction can proceed thermally or photochemically to yield 1,2-dibromoethane-d4.

-

For the thermal reaction, the sealed vessel is heated. For the photochemical reaction, the vessel is exposed to ultraviolet light.

-

The reaction proceeds to give a nearly quantitative yield of 1,2-dibromoethane-d4.

-

The crude product is then purified by distillation to yield high-purity 1,2-dibromoethane-d4.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Acetylene-d2, Deuterium bromide | Leitch & Morse |

| Yield | Nearly quantitative | Leitch & Morse |

| Isotopic Purity | >99% deuterium | Le-d4 |

Synthesis of this compound

Two primary methods for the synthesis of 1,2-Ethanedithiol from 1,2-dihaloethanes can be adapted for the deuterated analog. These methods are the reaction with sodium hydrosulfide (B80085) and the thiourea (B124793) method.

Method 1: Reaction with Sodium Hydrosulfide

This method involves the direct reaction of 1,2-dibromoethane-d4 with a hydrosulfide salt.

Materials:

-

1,2-Dibromoethane-d4 (BrCD₂CD₂Br)

-

Sodium hydrosulfide (NaSH)

-

Water

-

Hydrochloric acid (HCl)

-

Distillation apparatus

Procedure:

-

A solution of sodium hydrosulfide in a mixture of ethanol and water is prepared in a reaction flask.

-

1,2-Dibromoethane-d4 is added to the sodium hydrosulfide solution.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is acidified with hydrochloric acid.

-

The resulting this compound is separated and purified by distillation.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Starting Material | 1,2-Dibromoethane-d4 |

| Reagent | Sodium hydrosulfide |

| Expected Yield | 60-70% |

| Purity | High after distillation |

Method 2: The Thiourea Method

This method involves the formation of an isothiuronium (B1672626) salt intermediate, which is then hydrolyzed to the dithiol.

Materials:

-

1,2-Dibromoethane-d4 (BrCD₂CD₂Br)

-

Thiourea (SC(NH₂)₂)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distillation apparatus

Procedure:

-

A solution of thiourea in ethanol is prepared in a reaction flask.

-

1,2-Dibromoethane-d4 is added to the thiourea solution, and the mixture is refluxed to form the bis(isothiuronium) salt.

-

The salt is isolated and then hydrolyzed by heating with a strong base, such as sodium hydroxide.

-

The reaction mixture is then acidified with hydrochloric acid.

-

The liberated this compound is purified by distillation.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Starting Material | 1,2-Dibromoethane-d4 |

| Reagents | Thiourea, Sodium hydroxide |

| Expected Yield | 70-80% |

| Purity | High after distillation |

Visualizations

Synthesis Pathway of 1,2-Dibromoethane-d4

Caption: Synthesis of the deuterated precursor, 1,2-Dibromoethane-d4.

Synthesis Pathways of this compound

Caption: Two primary synthetic routes to this compound.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

An In-depth Technical Guide to 1,2-Ethanedithiol-d4 (CAS Number 100189-81-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Ethanedithiol-d4 (CAS: 100189-81-9), a deuterated analog of 1,2-Ethanedithiol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and as tracers in metabolic studies.

Core Compound Properties

This compound is a synthetic, stable isotope-labeled compound where the four hydrogen atoms on the ethane (B1197151) backbone have been replaced with deuterium (B1214612).[1][2] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog, 1,2-Ethanedithiol.

| Property | This compound | 1,2-Ethanedithiol |

| CAS Number | 100189-81-9 | 540-63-6 |

| Molecular Formula | C₂H₂D₄S₂ | C₂H₆S₂ |

| Molecular Weight | 98.22 g/mol [2][3] | 94.20 g/mol [4] |

| Appearance | Colorless Liquid[3] | Colorless liquid with an unpleasant odor[4] |

| Density | 1.1 ± 0.1 g/cm³[2] | 1.123 g/mL at 25 °C[4][5] |

| Boiling Point | 144.3 ± 13.0 °C at 760 mmHg[2] | 144-146 °C[5] |

| Melting Point | Not available | -41 °C[4][5] |

| Flash Point | 44.4 ± 0.0 °C[2] | 44 °C[5] |

| Refractive Index | 1.517[2] | 1.558 at 20 °C[4][5] |

| Solubility | Not specified, but expected to be similar to the non-deuterated form. | Soluble in ethanol (B145695), ether, acetone, and benzene.[4] |

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, established methods for the synthesis of unlabeled 1,2-Ethanedithiol can be adapted using a deuterated starting material. The most common laboratory preparation involves the reaction of a 1,2-dihaloethane with a sulfur nucleophile.[7] A known precursor for the synthesis of this compound is 1,2-dibromoethane-d4 (B144223).[2]

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from a known synthesis of 1,2-Ethanedithiol.[8] The key modification is the use of 1,2-dibromoethane-d4 as the starting material.

Materials:

-

1,2-dibromoethane-d4

-

Potassium Hydroxide (B78521) (85%)

-

95% Ethanol

-

Sulfuric Acid

-

Water

-

Ether

-

Calcium Chloride

Procedure:

-

Formation of Ethylene (B1197577) diisothiuronium bromide-d4:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol and bring to a reflux.

-

Add 1,2-dibromoethane-d4 to the solution. The reaction is exothermic and should be monitored.

-

Allow the reaction to proceed to completion, during which the diisothiuronium salt will precipitate.

-

Collect the salt by filtration and dry.

-

-

Hydrolysis to this compound:

-

In a three-necked flask, combine the dried ethylene diisothiuronium bromide-d4 with a solution of potassium hydroxide in water.

-

Boil the mixture under reflux for several hours. Ammonia will be evolved during this step.

-

After cooling, equip the flask for steam distillation.

-

Under a nitrogen atmosphere, slowly add a cooled solution of sulfuric acid in water until the mixture is acidic.

-

The heat of neutralization will cause some of the product to distill.

-

-

Purification:

-

Continue the distillation with steam until all the this compound has been collected.

-

Separate the oily layer of the distillate and extract the aqueous layer with ether.

-

Combine the organic layers and dry over calcium chloride.

-

Remove the ether by evaporation and fractionally distill the residue under reduced pressure to obtain pure this compound.

-

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as 1,2-Ethanedithiol has a strong, unpleasant odor and its vapors can cause headaches and nausea.[8]

General Protocol for Use as an Internal Standard in Mass Spectrometry

This compound is primarily used as an internal standard in quantitative mass spectrometry (GC-MS or LC-MS) to improve the accuracy and precision of the measurement of its non-deuterated analog.

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of the unlabeled 1,2-Ethanedithiol.

-

Internal Standard Spiking: Add a fixed, known concentration of this compound to each calibration standard and to the unknown samples.

-

Sample Preparation: Perform any necessary extraction or derivatization steps on the samples.

-

Instrumental Analysis: Analyze the prepared standards and samples by GC-MS or LC-MS.

-

Data Analysis:

-

Monitor the characteristic ions for both the analyte (1,2-Ethanedithiol) and the internal standard (this compound).

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and a typical application of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A typical experimental workflow for using this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of its non-deuterated analog. Its synthesis can be achieved by adapting established methods for 1,2-Ethanedithiol using deuterated starting materials. The primary application of this compound lies in its use as an internal standard in mass spectrometry-based analytical methods, where it significantly enhances the reliability of quantitative results. As with its non-deuterated counterpart, appropriate safety precautions should be taken during its handling and synthesis due to its strong odor and potential health effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,2-(2H4)Ethanedithiol | CAS#:100189-81-9 | Chemsrc [chemsrc.com]

- 3. 1,2-Ethane-d4-dithiol | CymitQuimica [cymitquimica.com]

- 4. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]

- 6. 1,2-Ethanedithiol [webbook.nist.gov]

- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Stability of Deuterated 1,2-Ethanedithiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability of deuterated 1,2-ethanedithiol (B43112). Due to a lack of specific quantitative stability data for the deuterated compound in publicly available literature, this document summarizes the known stability profile of non-deuterated 1,2-ethanedithiol and discusses the potential effects of deuteration on its stability based on general principles of isotopic substitution.

Introduction to 1,2-Ethanedithiol and its Deuterated Analogs

1,2-Ethanedithiol, also known as dithioethyleneglycol, is a colorless liquid with a strong, unpleasant odor. It is a versatile reagent in organic synthesis, particularly in the protection of aldehydes and ketones and as a ligand in coordination chemistry. Deuterated versions of 1,2-ethanedithiol, such as 1,2-ethanedithiol-d4, are utilized as tracers and internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.[1] The stability of these deuterated compounds is crucial for their reliable use in these applications.

Stability of Non-Deuterated 1,2-Ethanedithiol

The stability of non-deuterated 1,2-ethanedithiol has been documented in various safety data sheets and chemical resources. It is generally considered stable under recommended storage conditions.[2][3] However, it is susceptible to degradation under certain conditions.

General Stability and Incompatibilities

1,2-Ethanedithiol is a flammable liquid and is sensitive to air.[2][4] It is incompatible with strong oxidizing agents, reducing agents, bases, and alkali metals.[2][3][4] Contact with these substances can lead to vigorous reactions and decomposition.

Recommended Storage Conditions

To ensure its stability, 1,2-ethanedithiol should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4] It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5]

Thermal Decomposition

When heated to decomposition, 1,2-ethanedithiol emits very toxic fumes of sulfur oxides.[3] Thermal decomposition can be initiated by exposure to high temperatures.

Table 1: Summary of Stability and Storage Recommendations for Non-Deuterated 1,2-Ethanedithiol

| Parameter | Recommendation/Information |

| Chemical Stability | Stable under recommended storage conditions.[2][3] |

| Incompatibilities | Strong oxidizing agents, reducing agents, bases, alkali metals.[2][3][4] |

| Conditions to Avoid | Heat, sparks, open flames, exposure to air.[4] |

| Storage Temperature | Cool, dry place. Store below +30°C.[3] |

| Storage Atmosphere | Store under an inert gas.[5] |

| Hazardous Decomposition | Emits toxic fumes of sulfur oxides upon heating to decomposition.[3] |

Potential Effects of Deuteration on Stability

The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H). This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This could theoretically lead to a slight increase in the thermal stability of deuterated 1,2-ethanedithiol compared to its non-deuterated counterpart. However, it is also known that in some complex molecules, such as proteins, deuteration of nonexchangeable side chains can be destabilizing.

Without experimental data, it is prudent to assume that the stability profile and storage requirements for deuterated 1,2-ethanedithiol are similar to the non-deuterated form.

Experimental Protocols for Stability Assessment

While specific experimental protocols for assessing the stability of deuterated 1,2-ethanedithiol are not available in the reviewed literature, a general approach can be outlined based on standard practices for chemical stability testing.

General Workflow for Stability Testing

A logical workflow for assessing the stability of deuterated 1,2-ethanedithiol would involve subjecting the compound to various stress conditions and monitoring its degradation over time.

Caption: A logical workflow for assessing the stability of deuterated 1,2-ethanedithiol.

Key Methodologies

-

Accelerated Stability Studies: Involve exposing the sample to elevated temperatures to accelerate degradation and predict long-term stability at lower temperatures.

-

Photostability Studies: Involve exposing the sample to controlled light conditions (e.g., UV and visible light) to assess its sensitivity to photodegradation.

-

Compatibility Studies: Involve storing the compound in contact with various materials (e.g., different container types, potential formulation excipients) to assess potential interactions.

-

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be suitable for separating and quantifying the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy could be used to identify the structure of degradation products.

Conclusion

While specific quantitative stability data for deuterated 1,2-ethanedithiol is not currently available in the public domain, the stability profile of its non-deuterated analog provides a strong basis for handling and storage. It is a flammable, air-sensitive liquid that should be stored under an inert atmosphere in a cool, dark, and dry place, away from incompatible materials. The principles of the kinetic isotope effect suggest that deuteration may slightly enhance thermal stability, but this should be confirmed experimentally. The provided workflow and methodologies offer a framework for conducting systematic stability studies on deuterated 1,2-ethanedithiol to generate the quantitative data required for its confident use in research and development.

References

Commercial Suppliers and Technical Guide for 1,2-Ethanedithiol-d4

For researchers, scientists, and drug development professionals utilizing advanced analytical techniques, the appropriate sourcing of high-quality reagents is paramount. This guide provides an in-depth overview of commercial suppliers for 1,2-Ethanedithiol-d4, a deuterated analog of 1,2-Ethanedithiol, which serves as a valuable internal standard in quantitative mass spectrometry-based assays.

Commercial Supplier Overview

This compound is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key details for easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| MedChemExpress | HY-Y1641S | Not specified | Custom | 100189-81-9 |

| CP Lab Safety | CPL-100189-81-9-100mg | 95% | 100 mg | 100189-81-9 |

| BOC Sciences | 100189-81-9 | 98% (atom D) | Inquiry-based | 100189-81-9 |

Core Applications in Research and Drug Development

This compound is primarily employed as an internal standard in quantitative analytical methods, particularly those involving mass spectrometry (MS) such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuteration renders it chemically identical to its non-deuterated counterpart but with a distinct, higher mass. This property allows it to be distinguished by the mass spectrometer while co-eluting with the analyte of interest, enabling accurate quantification by correcting for variations in sample preparation and instrument response. This is a common strategy in drug development for the quantitative characterization of drug metabolites.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., a metabolite of interest) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the biological matrix (e.g., plasma, urine) to achieve a range of concentrations that bracket the expected analyte concentration in the study samples.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

- To each calibration standard and QC sample, add a fixed amount of the this compound internal standard solution. The final concentration of the internal standard should be consistent across all samples.

3. Sample Preparation (Protein Precipitation - Example):

- To an aliquot of the study sample, calibration standard, or QC sample, add a protein precipitation agent (e.g., ice-cold acetonitrile) in a 3:1 (v/v) ratio.

- Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Develop a suitable LC method to achieve chromatographic separation of the analyte and internal standard from other matrix components. A reverse-phase C18 column is often a good starting point.

- Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- Optimize the MS parameters (e.g., precursor ion, product ion, collision energy) for both the analyte and this compound. The precursor ion for the internal standard will be 4 atomic mass units higher than the analyte. The product ions may be the same or different depending on the fragmentation pattern.

- Set up MRM transitions to monitor at least one transition for the analyte and one for the internal standard.

5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in each sample.

- Calculate the peak area ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

- Determine the concentration of the analyte in the study samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical flow of analyte and internal standard through an LC-MS/MS system.

References

1,2-Ethanedithiol-d4 molecular weight

An In-Depth Technical Guide to 1,2-Ethanedithiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS: 100189-81-9), a deuterated isotopologue of 1,2-Ethanedithiol (B43112). This document details its molecular weight, physicochemical properties, synthesis, and key applications in modern research, with a particular focus on its utility in drug development and analytical chemistry.

Core Properties and Data

This compound, also known by synonyms such as 1,2-ethanedithiol-1,1,2,2-d4 and Ethylene (B1197577) dithioglycol-d4, is a stable, isotopically labeled compound valuable for its role as an internal standard and tracer in various analytical methodologies.[1][2] The substitution of four hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it readily distinguishable from its non-labeled counterpart in mass spectrometry-based analyses, without significantly altering its chemical properties.

Quantitative Data Summary

The key quantitative properties of this compound and its non-deuterated analogue are summarized in the table below for direct comparison.

| Property | This compound | 1,2-Ethanedithiol |

| Molecular Formula | C₂H₂D₄S₂[2] | C₂H₆S₂[3] |

| Molecular Weight | 98.22 g/mol [1][2] | 94.19 g/mol [3] |

| Exact Mass | 98.016197 Da[4] | 93.991 g/mol [3] |

| Isotopic Enrichment | Typically ≥99 atom % D[5][6] | Not Applicable |

| Boiling Point | 144.3 ± 13.0 °C at 760 mmHg[4] | 144-146 °C[3] |

| Flash Point | 44.4 ± 0.0 °C[4] | Not Available |

| Density | 1.1 ± 0.1 g/cm³[4] | 1.123 g/mL at 25 °C[3] |

| Refractive Index | 1.517[4] | 1.558[3] |

Applications in Research and Drug Development

The primary application of this compound stems from its nature as a stable isotope-labeled (SIL) compound. SILs are critical tools in the pharmaceutical industry for quantitative analysis.[1]

-

Internal Standard: In analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard.[1] Its co-elution with the non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.

-

Tracer Studies: Deuteration allows this compound to be used as a tracer in metabolic studies.[1] Researchers can track the metabolic fate of molecules containing the 1,2-ethanedithiol moiety within a biological system. The use of deuterium can sometimes influence the metabolic and pharmacokinetic profiles of a drug, a phenomenon known as the "deuterium kinetic isotope effect," which has become an area of interest in drug design to enhance drug exposure.[1][4]

The logical workflow for utilizing a stable isotope-labeled compound like this compound as an internal standard in a quantitative bioanalytical assay is depicted below.

Experimental Protocols

While specific, proprietary synthesis protocols are seldom published in full detail, a general and plausible methodology can be derived from established synthesis routes for the non-deuterated 1,2-Ethanedithiol. The most common laboratory-scale synthesis involves the reaction of a deuterated ethane (B1197151) precursor with a sulfur-containing nucleophile.[4][7]

General Synthesis Protocol via Thiourea (B124793) Alkylation-Hydrolysis

This method is adapted from a classic procedure for synthesizing thiols.[8] The starting material would be 1,2-dibromoethane-d4, a known precursor for this compound.[4]

Materials:

-

1,2-dibromoethane-d4

-

Thiourea

-

Ethanol (B145695) (95%)

-

Potassium Hydroxide (85%)

-

Sulfuric Acid

-

Ether

-

Calcium Chloride

Procedure:

-

S-Alkylation (Formation of Diisothiuronium Salt):

-

A mixture of thiourea in 95% ethanol is brought to reflux in a round-bottomed flask equipped with a reflux condenser.

-

1,2-dibromoethane-d4 is added to the refluxing solution. The reaction is typically vigorous and may require initial cooling to control.

-

The mixture is refluxed until the reaction is complete, resulting in the precipitation of the ethylene diisothiuronium bromide salt. The salt is then collected by filtration.

-

-

Hydrolysis:

-

The isolated diisothiuronium salt is mixed with an aqueous solution of a strong base, such as potassium hydroxide, in a three-necked flask.

-

The mixture is boiled under reflux for several hours. During this period, ammonia (B1221849) is evolved.

-

-

Neutralization and Isolation:

-

The reaction flask is cooled and equipped for steam distillation.

-

A cooled solution of sulfuric acid in water is added dropwise until the mixture is acidic.

-

The this compound product is then distilled from the reaction mixture using steam distillation.

-

-

Purification:

-

The collected distillate, containing the product and water, is separated. The aqueous layer is extracted with ether.

-

The organic extracts are combined with the initial oil layer, dried over an anhydrous drying agent like calcium chloride, and the ether is removed by evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

A schematic of this synthesis workflow is presented below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 100189-81-9,1,2-ETHANE-D4-DITHIOL | lookchem [lookchem.com]

- 3. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]

- 4. 1,2-(2H4)Ethanedithiol | CAS#:100189-81-9 | Chemsrc [chemsrc.com]

- 5. 1,2-Ethane-d4-dithiol | CymitQuimica [cymitquimica.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

storage conditions for 1,2-Ethanedithiol-d4

An In-depth Technical Guide on the Storage and Handling of 1,2-Ethanedithiol-d4

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Hazards

This compound is a flammable liquid and vapor characterized by a potent, unpleasant stench.[1][2] The primary hazard associated with this compound is its high acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] A critical aspect of its chemistry is the susceptibility of the sulfhydryl (-SH) groups to oxidation, particularly when exposed to air.[4][5] This oxidative degradation is a key factor influencing its storage and handling procedures. The compound is also sensitive to heat and light.[1][3]

Recommended Storage Conditions

Proper storage of this compound is paramount to maintain its purity and ensure laboratory safety. The primary goals are to prevent chemical degradation and minimize exposure to personnel. While some suppliers may ship the product at room temperature, long-term storage requires more stringent conditions.[6]

The following table summarizes the recommended storage parameters based on safety data sheets (SDS) and technical guides for 1,2-Ethanedithiol and related thiols.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool, dry, well-ventilated place. Keep cool. Recommended: 2-8°C (Refrigerated). For long-term stability, -20°C is advisable. | Minimizes vaporization, reduces degradation rates, and maintains stability. Low temperatures are crucial for long-term preservation. | [3][4][5][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The compound is air-sensitive. The thiol groups (-SH) are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfides and other degradation products. | [1][4][8] |

| Container | Keep in a tightly sealed container. Consider secondary containment. | Prevents leakage of the malodorous and toxic liquid and vapors. Protects from moisture and atmospheric contaminants. | [1][3][7] |

| Light Exposure | Protect from sunlight. Store in an opaque or amber vial. | Light can accelerate oxidative degradation of thiols. | [3][5] |

| Location | Store in a designated, locked, and labeled cabinet for flammable and toxic liquids. Ensure the area is well-ventilated. | Prevents unauthorized access and ensures containment in case of a spill. Proper ventilation mitigates the risk of vapor accumulation. | [1][3][7] |

Incompatible Materials

To prevent hazardous reactions and degradation of the product, this compound must be stored separately from incompatible materials.

| Incompatible Material | Hazard |

| Strong Oxidizing Agents | Violent reactions, risk of fire and explosion. Leads to rapid degradation. |

| Bases | Can catalyze oxidation and other reactions. |

| Reducing Agents | Potential for hazardous reactions. |

| Alkali Metals | Vigorous, potentially explosive reactions. |

| Heat and Ignition Sources | The compound is flammable; vapors can form explosive mixtures with air. |

Citations for this section:[4][7][8]

Experimental Protocols: Safe Handling and Use

Due to its toxicity and overpowering stench, all work with this compound must be conducted with strict adherence to safety protocols.

Engineering Controls

-

Fume Hood: All manipulations must be performed in a certified chemical fume hood to contain vapors.[1]

-

Closed Systems: When possible, use closed systems or Schlenk line techniques to minimize the release of the volatile compound.[7]

-

Exhaust Scrubbing: The exhaust from reactions, rotary evaporators, and vacuum pumps should be passed through a bleach trap to oxidize volatile thiols and neutralize their odor.[7][9]

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-retardant, antistatic lab coat is recommended.[1]

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA approved respirator is required.[1]

Dispensing Protocol

-

Ensure a bleach bath is prepared and accessible within the fume hood.[9]

-

To minimize odor release, cool the this compound container in an ice bath before opening.[7]

-

For septum-sealed bottles, use a syringe to withdraw the required amount under an inert atmosphere.

-

Immediately cap the reagent bottle tightly and seal it with paraffin (B1166041) film after use.[7]

-

Any contaminated glassware, syringes, or tips should be immediately quenched in the bleach bath.[7][9]

Logical Workflow for Storage and Stability

The following diagram illustrates the key factors influencing the stability of this compound and the necessary storage conditions to mitigate degradation.

Caption: Factors influencing the stability of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. parchem.com [parchem.com]

- 9. How To [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Ethanedithiol-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of volatile sulfur compounds (VSCs), particularly thiols, by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges. These compounds are often present at trace levels in complex matrices, are highly reactive, and can exhibit poor chromatographic behavior. The use of a stable isotope-labeled internal standard is a crucial strategy to ensure accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1] 1,2-Ethanedithiol-d4, the deuterated analog of 1,2-ethanedithiol, serves as an excellent internal standard for the analysis of VSCs due to its chemical similarity to the target analytes and its distinct mass-to-charge ratio.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in the GC-MS analysis of volatile thiols in various matrices, including environmental and food samples.

Principle of Stable Isotope Dilution Analysis

The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known quantity of the deuterated internal standard, this compound, is added to the sample at the beginning of the analytical procedure. The internal standard co-elutes with the native analyte and experiences similar losses during sample preparation and injection. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of volume changes or extraction efficiencies.

Key Considerations for Thiol Analysis

The inherent reactivity of thiols necessitates specific handling and derivatization steps to ensure their stability throughout the analytical process. Thiols are prone to oxidation, which can lead to the formation of disulfides and other oxidation products, resulting in inaccurate quantification. To mitigate this, a derivatization step is often employed to form a more stable derivative prior to GC-MS analysis.

Experimental Protocols

Protocol 1: General Workflow for Sample Preparation and Analysis

This protocol outlines a general workflow for the analysis of volatile thiols using this compound as an internal standard. Specific parameters may need to be optimized based on the matrix and target analytes.

Materials and Reagents:

-

This compound solution (concentration to be optimized based on expected analyte concentration)

-

Derivatization agent (e.g., N-ethylmaleimide (NEM), pentafluorobenzyl bromide (PFBBr), or other suitable reagent)

-

Organic solvent (e.g., dichloromethane, hexane)

-

Anhydrous sodium sulfate (B86663)

-

Sample matrix (e.g., water, soil extract, food homogenate)

Procedure:

-

Sample Collection and Spiking: Collect the sample and, as early as possible, spike with a known amount of this compound internal standard solution. The amount of internal standard should be in a similar order of magnitude to the expected analyte concentration.

-

Extraction (for solid/semi-solid matrices): Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the volatile thiols from the sample matrix.

-

Derivatization: Add the derivatizing agent to the sample extract. The reaction conditions (pH, temperature, and time) should be optimized for the specific thiols of interest.

-

Extraction of Derivatives: After the derivatization reaction is complete, extract the derivatives into a suitable organic solvent.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate to a final volume appropriate for GC-MS analysis.

-

GC-MS Analysis: Inject the final extract into the GC-MS system.

Logical Relationship of the General Workflow

Caption: General workflow for the analysis of volatile thiols.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in liquid and solid samples.[2]

Materials and Reagents:

-

This compound solution

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

Sodium chloride (for salting out)

Procedure:

-

Sample Preparation: Place a known amount of the sample into a headspace vial.

-

Spiking: Add a known amount of this compound internal standard solution to the vial.

-

Salting Out: Add sodium chloride to the sample to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.

-

Equilibration and Extraction: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a specific temperature for a set time, then expose the SPME fiber to the headspace for a defined extraction period.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Experimental Workflow for HS-SPME GC-MS

Caption: HS-SPME GC-MS experimental workflow.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required for specific applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Example) | |

| 1,2-Ethanedithiol | m/z 94 (quantification), 61, 47 (qualifier) |

| This compound | m/z 98 (quantification), 64, 49 (qualifier) |

| Target Analyte Ions | To be determined based on the specific thiols being analyzed |

Data Presentation and Method Validation

For robust quantitative analysis, a full method validation should be performed. The following tables provide a template for summarizing key validation parameters. Note: As specific quantitative data for this compound was not available in the initial search, these tables are presented as templates to be populated with experimental data.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Thiol A | [Insert Range] | [Insert Value] |

| Thiol B | [Insert Range] | [Insert Value] |

| Thiol C | [Insert Range] | [Insert Value] |

Table 2: Accuracy and Precision (Recovery and RSD)

| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Thiol A | Low QC | [Insert Value] | [Insert Value] |

| Mid QC | [Insert Value] | [Insert Value] | |

| High QC | [Insert Value] | [Insert Value] | |

| Thiol B | Low QC | [Insert Value] | [Insert Value] |

| Mid QC | [Insert Value] | [Insert Value] | |

| High QC | [Insert Value] | [Insert Value] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Thiol A | [Insert Value] | [Insert Value] |

| Thiol B | [Insert Value] | [Insert Value] |

| Thiol C | [Insert Value] | [Insert Value] |

Signaling Pathway of Thiol Derivatization

The derivatization of thiols is a critical step for their stabilization and successful analysis by GC-MS. The following diagram illustrates the general reaction pathway for the alkylation of a thiol with a generic derivatizing agent (R-X), where R is an alkyl or aryl group and X is a leaving group (e.g., Br, I).

Caption: General signaling pathway of thiol derivatization.

Conclusion

The use of this compound as an internal standard in conjunction with appropriate sample preparation, derivatization, and optimized GC-MS conditions provides a robust and reliable method for the quantitative analysis of volatile sulfur compounds. The protocols and guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for the challenging but critical task of thiol quantification.

References

- 1. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative NMR Analysis Using 1,2-Ethanedithiol-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-Ethanedithiol-d4 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of organic molecules.

Introduction to qNMR and the Role of Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of substances.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification without the need for identical reference compounds for each analyte.[2][3]

The use of an internal standard is a cornerstone of high-precision qNMR. An ideal internal standard should be a high-purity, stable, and non-reactive compound that has a simple NMR spectrum with signals that do not overlap with those of the analyte.[1] Deuterated compounds, such as this compound, are often excellent choices as they provide a clean ¹H NMR spectrum, minimizing potential signal overlap with the analyte.[4]

Properties of this compound as a qNMR Internal Standard

This compound, the deuterated analog of 1,2-Ethanedithiol, is a suitable internal standard for the qNMR analysis of a variety of organic compounds.[4] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂D₄H₂S₂ |

| Molecular Weight | 98.22 g/mol |

| Appearance | Liquid |

| ¹H NMR Signal | A singlet arising from the two thiol (-SH) protons. The exact chemical shift is solvent-dependent. |

| Deuteration | The ethylene (B1197577) backbone is deuterated, meaning it is "invisible" in the ¹H NMR spectrum, reducing spectral crowding. |

Advantages of using this compound:

-

Simplified ¹H NMR Spectrum: The deuterated backbone eliminates complex proton signals, leaving only the thiol proton signal for quantification.

-

Reduced Signal Overlap: The simplicity of its spectrum minimizes the chances of signal overlap with the analyte of interest.

-

Suitability for a Range of Analytes: As a thiol-containing compound, it can be a suitable standard for a variety of organic molecules, particularly those with signals in regions away from the thiol proton resonance.

Quantitative Data Summary

No specific quantitative data from peer-reviewed studies or application notes using this compound as a qNMR internal standard were available in the searched literature. The following table is a hypothetical example to illustrate how such data would be presented.

Table 1: Hypothetical qNMR Purity Assessment of an Active Pharmaceutical Ingredient (API)

| Analyte | Analyte Weight (mg) | This compound Weight (mg) | Integral of Analyte Signal | Integral of Standard Signal | Calculated Purity (%) |

| API-X | 10.25 | 5.15 | 1.00 | 0.98 | 98.5 |

| API-X | 10.50 | 5.20 | 1.00 | 0.99 | 99.2 |

| API-Y | 8.75 | 4.50 | 1.00 | 1.05 | 97.1 |

| API-Y | 8.90 | 4.55 | 1.00 | 1.04 | 97.8 |

Experimental Protocols

The following are detailed protocols for performing a qNMR experiment using this compound as an internal standard.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

-

Weighing: Accurately weigh the analyte and this compound into a clean, dry vial using a calibrated analytical balance. It is recommended to prepare samples in triplicate to assess precision.

-

Solvent Selection: Choose a deuterated solvent in which both the analyte and this compound are fully soluble. Common solvents include CDCl₃, DMSO-d₆, and MeOD-d₄.

-

Dissolution: Add a precise volume of the chosen deuterated solvent to the vial (typically 0.6-0.7 mL for a standard 5 mm NMR tube). Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Labeling: Label the NMR tube clearly.

Caption: Workflow for qNMR sample preparation.

NMR Data Acquisition

Optimization of acquisition parameters is essential for obtaining accurate quantitative data.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 5-10 minutes).

-

Locking and Shimming: Lock on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to achieve good magnetic field homogeneity.

-

Pulse Angle: Set the excitation pulse to a 90° flip angle.

-

Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being quantified. A conservative value of 30-60 seconds is often used if T₁ values are unknown.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

-

Receiver Gain (rg): Adjust the receiver gain to avoid signal clipping.

Caption: Key steps in NMR data acquisition for qNMR.

Data Processing and Analysis

Proper data processing is crucial for accurate integration.

-

Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-